2-[1-(pyridine-3-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at position 5 with a trifluoromethyl (-CF₃) group and at position 2 with a bicyclic octahydropyrrolo[2,3-c]pyrrole moiety. The pyrrolo-pyrrole nitrogen is sulfonylated with a pyridine-3-sulfonyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide linkage contributes to hydrogen-bonding interactions, making the compound a candidate for targeting enzymes or receptors requiring polar and hydrophobic interactions .
Properties
IUPAC Name |
1-pyridin-3-ylsulfonyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c18-17(19,20)13-3-4-16(22-8-13)23-10-12-5-7-24(15(12)11-23)27(25,26)14-2-1-6-21-9-14/h1-4,6,8-9,12,15H,5,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBBHYQJPUSBFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The preparation of 2-[1-(pyridine-3-sulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step synthetic routes. One common method includes the nucleophilic substitution reaction of pyridine-3-sulfonyl chloride with octahydropyrrolo[2,3-c]pyrrole. This intermediate is then reacted with 5-(trifluoromethyl)pyridine under controlled conditions to form the final compound.
Reaction Conditions:
Nucleophilic Substitution: Conducted in an anhydrous solvent like tetrahydrofuran (THF) at room temperature.
Coupling Reaction: Requires a catalyst such as palladium on carbon (Pd/C) and is typically carried out under an inert atmosphere at elevated temperatures (around 60°C).
Industrial Production Methods: Scaling up to industrial production necessitates optimizing these reactions for yield, purity, and cost-efficiency. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Undergoes reduction reactions, particularly targeting the pyridine ring, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Exhibits substitution reactions with halogenated compounds, facilitated by bases such as sodium hydride (NaH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at 80°C.
Major Products:
Oxidation: Corresponding sulfonic acids.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
Chemistry:
Catalysis: Acts as a catalyst in certain organic reactions due to its unique structure.
Chemical Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes, impacting biological pathways.
Cell Signaling: Studied for its effects on cell signaling mechanisms.
Medicine:
Drug Development: Investigated as a lead compound in the development of novel pharmaceuticals, particularly for targeting diseases such as cancer and neurological disorders.
Therapeutic Agents: Potential use as an anti-inflammatory and antimicrobial agent.
Industry:
Material Science: Application in developing new materials with specific electronic properties.
Agriculture: Studied for potential use in agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, often enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, leading to inhibition or modulation of the target pathways. This interaction affects downstream biological processes, including cell proliferation, signal transduction, and metabolic pathways.
Comparison with Similar Compounds
Key Structural Variations
The primary differences among analogs lie in the sulfonyl substituent and core heterocycle. Below is a comparative analysis:
Physicochemical and Functional Insights
- Pyrazole/oxazole sulfonyl (BB63304, ): Methyl groups on pyrazole/oxazole increase steric bulk and hydrophobicity, possibly improving oral bioavailability. Phenylethanesulfonyl (): Introduces aromatic hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted therapies.
- Core Heterocycle: Octahydropyrrolo[2,3-c]pyrrole: A rigid bicyclic structure that may restrict conformational flexibility, enhancing binding specificity.
Trifluoromethyl Group : Common across analogs, this group enhances electron-withdrawing effects and resistance to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
